1,2-Naphthalenedicarboxylic acid
Description
1,2-Naphthalenedicarboxylic acid (CAS: 2088-87-1) is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄ and a molecular weight of 216.19 g/mol. Structurally, it consists of a naphthalene backbone substituted with two carboxylic acid groups at the 1,2-positions. This compound is closely related to its anhydride form, 1,2-naphthalic anhydride (CAS: 5343-99-7), which is synthesized via dehydration of the acid .
While direct applications of this compound are less documented in the provided evidence, its derivatives (e.g., esters and anhydrides) are used in polymer synthesis and specialty chemical production. For instance, dimethyl 2,7-naphthalenedicarboxylate (CAS: 2549-47-5), a structural analog, is utilized in high-performance polyesters .
Properties
IUPAC Name |
naphthalene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZHLUVELPASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174992 | |
| Record name | 1,2-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088-87-1 | |
| Record name | 1,2-Naphthalenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Naphthalenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-NAPHTHALENEDICARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-NAPHTHALENEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLE6Y9HED5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For example, naphthalene can be oxidized using potassium permanganate or nitric acid to yield this compound . Another method involves the carbonylation of halogen-substituted naphthalenes in the presence of transition metal catalysts such as cobalt, rhodium, palladium, molybdenum, or nickel .
Industrial Production Methods
In industrial settings, this compound is often produced by the oxidation of naphthalene with molecular oxygen in the presence of a catalyst. This process typically involves high temperatures and pressures to achieve efficient conversion. The use of iron catalysts has been reported to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene tetracarboxylic acid.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, or molecular oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed
Oxidation: Naphthalene tetracarboxylic acid.
Reduction: 1,2-Naphthalenedimethanol.
Substitution: Nitro- or halogen-substituted naphthalenedicarboxylic acids.
Scientific Research Applications
1,2-Naphthalenedicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,2-naphthalenedicarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its carboxylate groups. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability . In biological systems, the compound may interact with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The spatial arrangement of carboxylic groups significantly impacts reactivity and applications. Ortho-substituted acids (e.g., this compound) exhibit steric hindrance, reducing their utility in linear polymer chains compared to para-substituted analogs like 1,4-naphthalenedicarboxylic acid .
- Amino Derivatives: 3-Aminophthalic acid introduces a reactive amino group, enabling use in pharmaceuticals and dyes .
1,2-Benzenedicarboxylic Acid (Phthalic Acid)
1,4-Naphthalenedicarboxylic Acid
- MOFs : A cornerstone linker in MOFs (labeled L-2 in studies), contributing to frameworks with high porosity (~10,000 m²/g surface area) for gas storage (H₂, CO₂) and catalysis .
- Market Demand : Significant industrial interest due to its role in synthesizing polyethylene naphthalate (PEN), a high-performance polymer .
2,6-Naphthalenedicarboxylic Acid
3-Aminophthalic Acid
Performance in Metal-Organic Frameworks (MOFs)
The choice of dicarboxylic acid linker profoundly affects MOF properties:
- 1,4-Naphthalenedicarboxylic Acid : Linear geometry enables isoreticular expansion, creating MOFs with pore apertures up to 98 Å for encapsulating large molecules like proteins .
- Phthalic Acid : Less common in MOFs due to steric limitations but used in smaller-pore frameworks for selective gas adsorption (e.g., CO₂/N₂ separation) .
- This compound: Limited use in MOFs, likely due to bent geometry reducing structural stability compared to 1,4-isomers .
Biological Activity
1,2-Naphthalenedicarboxylic acid (NDC) is a polycarboxylic aromatic compound with significant biological activity, which has been explored in various studies. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its two carboxylic acid groups attached to a naphthalene ring system. Its chemical formula is , and it is often used as an intermediate in organic synthesis and as a building block for polymers.
Biological Activities
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Antioxidant Effects
NDC has also been reported to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments, which may contribute to its protective effects against various diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests a potential role in managing inflammatory conditions and diseases where inflammation is a key factor.
The biological activity of NDC can be attributed to several mechanisms:
- Enzyme Inhibition : NDC has been shown to inhibit specific enzymes that are crucial for the proliferation of certain pathogens. For instance, it acts as an inhibitor of lactate dehydrogenase (LDH), which is vital for energy metabolism in many microorganisms .
- Cell Membrane Disruption : The compound's structure allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in susceptible bacteria .
- Free Radical Scavenging : NDC's chemical structure facilitates the donation of electrons to free radicals, thereby neutralizing them and preventing cellular damage .
Case Study 1: Antibacterial Activity Against Escherichia coli
A study evaluated the antibacterial efficacy of this compound against E. coli. The results indicated that NDC exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antibacterial activity.
Case Study 2: Antioxidant Potential in Neuroprotection
In another investigation focused on neuroprotection, this compound was administered to neuronal cell cultures subjected to oxidative stress. The findings revealed that NDC significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
